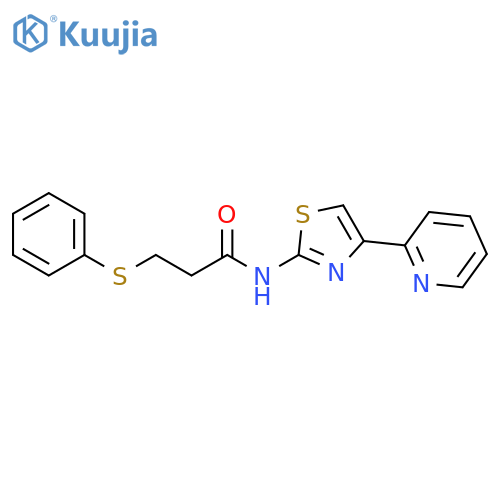

Cas no 392326-37-3 (3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide)

3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide

- 3-(phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

- Propanamide, 3-(phenylthio)-N-[4-(2-pyridinyl)-2-thiazolyl]-

- AKOS017070072

- CHEMBL2094755

- F0447-0290

- SR-01000442368

- Oprea1_598387

- DNDI1417509

- 392326-37-3

- SR-01000442368-1

- 3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

- 3-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

- AB00684323-01

-

- インチ: 1S/C17H15N3OS2/c21-16(9-11-22-13-6-2-1-3-7-13)20-17-19-15(12-23-17)14-8-4-5-10-18-14/h1-8,10,12H,9,11H2,(H,19,20,21)

- InChIKey: RBNWPHSYWNJGBC-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=NC=CC=C2)=CS1)(=O)CCSC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 341.06565446g/mol

- どういたいしつりょう: 341.06565446g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 8.73±0.50(Predicted)

3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0447-0290-20μmol |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-25mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-2mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-5mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-10mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-5μmol |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-4mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-1mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-20mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0447-0290-3mg |

3-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide |

392326-37-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide 関連文献

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

2. Book reviews

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamideに関する追加情報

Introduction to 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide (CAS No. 392326-37-3)

The compound 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide (CAS No. 392326-37-3) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This thiazole derivative exhibits a unique structural framework that combines a phenylsulfanyl group with a pyridine moiety, linked through a propanamide bridge to a central 1,3-thiazole ring. Such structural features have garnered considerable attention due to their potential in modulating various biological pathways, making this compound a promising candidate for further exploration in medicinal chemistry.

The 1,3-thiazole core is a heterocyclic scaffold widely recognized for its pharmacological significance. It is found in numerous bioactive natural products and synthetic drugs, including antifungal, antibacterial, and anti-inflammatory agents. The incorporation of the phenylsulfanyl group into this framework introduces additional electronic and steric properties that can influence the compound's interactions with biological targets. Specifically, the sulfur atom in the phenylsulfanyl group can engage in hydrogen bonding or coordinate with metal ions, enhancing the compound's binding affinity and selectivity.

The pyridin-2-yl moiety at the 4-position of the thiazole ring further expands the compound's pharmacophoric potential. Pyridine derivatives are well-documented for their role in drug development, often serving as key pharmacophores in kinase inhibitors, antiviral agents, and neurokinin receptor antagonists. The presence of this group in 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide suggests that it may exhibit properties similar to those of other pyridine-based drugs, such as enhanced solubility and improved cell membrane permeability.

The propanamide linker connecting the pyridine group to the thiazole ring adds another layer of complexity to the compound's structure. Amide functionalities are known to participate in hydrogen bonding interactions, which can be critical for stabilizing enzyme-substrate complexes or receptor-ligand binding. The propanamide moiety may also influence the compound's metabolic stability and pharmacokinetic profile, factors that are essential for evaluating its potential as a therapeutic agent.

Recent studies have highlighted the importance of thiazole derivatives in addressing various therapeutic challenges. For instance, modifications of the thiazole scaffold have led to compounds with activity against cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt and MAPK. Additionally, thiazole-based molecules have shown promise in treating inflammatory diseases by modulating cytokine production and leukocyte migration. The unique combination of structural elements in 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide positions it as a candidate for exploring these mechanisms further.

The phenylsulfanyl group, while less studied compared to other aryl groups like phenyl or halogenated phenyls, has emerged as a valuable pharmacophore in recent years. Its ability to engage multiple binding sites on biological targets makes it an attractive feature for designing molecules with enhanced binding affinity and selectivity. In particular, phenylsulfanyl-containing compounds have shown potential in targeting enzymes involved in metabolic disorders and neurodegenerative diseases. The presence of this group in 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide suggests that it may interact with such enzymes through both hydrophobic and polar interactions.

The pyridin-2-yl moiety, on the other hand, has been extensively studied for its role in drug-receptor interactions. Pyridine rings can adopt multiple conformations due to their aromaticity and flexibility, allowing them to fit into diverse binding pockets. In addition, pyridine derivatives often exhibit favorable physicochemical properties such as high lipophilicity and good solubility in both aqueous and organic phases. These properties are crucial for ensuring adequate absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles of drug candidates.

The propanamide linker, while seemingly simple at first glance, plays a critical role in determining the overall conformational preferences of the molecule. Amide groups are known to adopt specific hydrogen bonding patterns that can influence how the molecule interacts with biological targets. In some cases, amide linkers have been used to create torsional constraints that enhance binding affinity by optimizing van der Waals interactions between atoms on adjacent functional groups.

Current research trends indicate that hybrid molecules combining multiple pharmacophoric elements are becoming increasingly important for drug discovery efforts. By integrating different structural motifs into a single molecule, 3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-y lpropanamide exemplifies this trend toward designing multifunctional compounds capable of modulating multiple biological pathways simultaneously. Such an approach has been successful in developing drugs with enhanced efficacy and reduced side effects compared to single-target agents.

In conclusion, 3-(phenylsulfanyl)-N -4-(pyridin -2 -y l ) -1 , 3 -th i az ol -2 -y lpro pan am ide ( CAS No . 39 23 26 -37 -3) represents an exciting opportunity for medicinal chemists due to its unique structural features and potential biological activities . The combination o f a phen ylsulfany l g roup , a py ridine m o iety , an d a pro pan am ide link e r provides a rich scaffold f or further derivatization an d optimization . Future stu dies should focus on elucidating its mechan ism s o f act ion an d evaluatin g i ts p otential i n trea ting various diseases , particularly those relat ed t o enzym e inhibition an d recepto r modulatio n . As dr ug disco very contin ues t o evolv e , compoun ds like thi s one will play an i mportant r ole i n de velop ing n ext-g eneratio n therapeut ic s . p >

392326-37-3 (3-(phenylsulfanyl)-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide) 関連製品

- 1314673-44-3(1-(3-bromo-4-chlorophenyl)cyclopropane-1-carbonitrile)

- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)

- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)

- 914926-18-4(Linoleyl Laurate)

- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)

- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)

- 864356-15-0(3-methoxy-1,4'-bipiperidine)

- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)

- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)